AMPA Receptor Negative Allosteric Modulation: Class-Level Potency Inferences from TC-Series Analogs
While the exact target compound was not present in the TC-1–TC-5 series, the closest structural relative assessed is TC-2, which incorporates a thiazole carboxamide core with a 4-methoxyphenyl group and a distinct N-cyclopropylmethyl substituent [1]. TC-2 inhibited GluA2 AMPAR-mediated currents with an IC50 of 3.02 µM. The target compound differs by having a 4-methylphenyl (p-tolyl) group and an N-(3-methoxypropyl) chain, structural features whose net effect on potency relative to TC-2 has not been measured. This comparison is therefore a class-level inference, not a direct head-to-head result.
| Evidence Dimension | IC50 for inhibition of GluA2 AMPA receptor currents in HEK293T cells (whole-cell patch clamp) |
|---|---|
| Target Compound Data | Not experimentally determined for this specific compound |
| Comparator Or Baseline | TC-2 (thiazole-carboxamide analog): IC50 = 3.02 µM vs. GluA2 |
| Quantified Difference | Unknown; differential is speculative |
| Conditions | HEK293T cells overexpressing GluA2 AMPAR subunits; whole-cell patch-clamp electrophysiology [1] |
Why This Matters
This establishes the potency range achievable by thiazole-carboxamide analogs and provides a benchmark that any procurement of the target compound must eventually match or exceed.
- [1] Qneibi M, Hawash M, Natsheh H, et al. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules. 2024;29(13):3232. doi:10.3390/molecules29133232 View Source
